![molecular formula C31H27N3O6S B1257827 {3-[(6-(anilinocarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1257827.png)
{3-[(6-(anilinocarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[[6-[anilino(oxo)methyl]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid is a monocarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The synthesis of thiazolo[3,2-a]pyrimidine derivatives, including compounds similar to the one , has been a subject of research. Kinoshita et al. (1987) explored reactions involving 2-amino-2-thiazoline with acetylene carboxylates, leading to various derivatives. These findings show the versatility and chemical reactivity of thiazolo[3,2-a]pyrimidine compounds in different conditions (Kinoshita et al., 1987).
Antibacterial Activity
- Desai et al. (2001) synthesized several derivatives, including those structurally similar to the queried compound, and evaluated their in vitro growth inhibitory activity against microbes like E.coli, S.aureus, and Salmonella typhi. This suggests potential antibacterial applications for thiazolo[3,2-a]pyrimidine derivatives (Desai et al., 2001).
Anticancer Activities
- A study by Jin (2015) on thiazolo[3,2-a]pyrimidine derivatives containing a pyrazole group indicated that these compounds, including structures similar to the queried chemical, showed anticancer activities against human prostate cancer PC-3 cells. This highlights the potential application of such compounds in cancer treatment (Jin, 2015).
Biological and Biocidal Properties
- Youssef et al. (2011) reported that certain thiazolo[3,2-a]pyrimidine derivatives possess excellent biocidal properties, indicating their potential in developing antimicrobial agents (Youssef et al., 2011).
Anti-inflammatory Activity
- Research by Tozkoparan et al. (1998) on thiazolo[3,2-a]pyrimidine derivatives found that these compounds showed anti-inflammatory activity. This research opens up potential therapeutic applications in treating inflammation-related conditions (Tozkoparan et al., 1998).
Eigenschaften
Molekularformel |
C31H27N3O6S |
|---|---|
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
2-[3-[(E)-[5-(4-ethoxyphenyl)-7-methyl-3-oxo-6-(phenylcarbamoyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C31H27N3O6S/c1-3-39-23-14-12-21(13-15-23)28-27(29(37)33-22-9-5-4-6-10-22)19(2)32-31-34(28)30(38)25(41-31)17-20-8-7-11-24(16-20)40-18-26(35)36/h4-17,28H,3,18H2,1-2H3,(H,33,37)(H,35,36)/b25-17+ |
InChI-Schlüssel |
PGJHPHPFFIQELK-KOEQRZSOSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC(=CC=C4)OCC(=O)O)/S3)C)C(=O)NC5=CC=CC=C5 |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=CC=C4)OCC(=O)O)S3)C)C(=O)NC5=CC=CC=C5 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=CC=C4)OCC(=O)O)S3)C)C(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



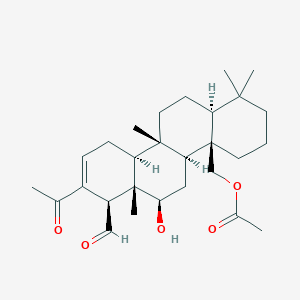



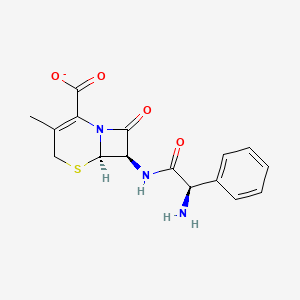
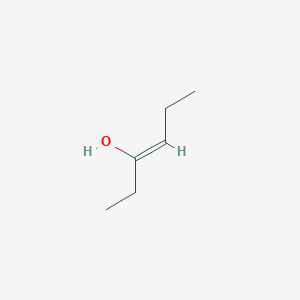
![(1S,2R,3R,4S,5R,6S,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1257754.png)

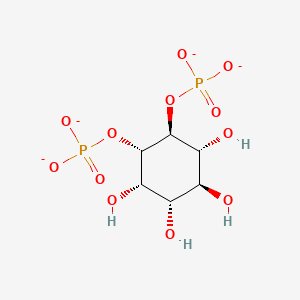
![(9R,10S,13R,17R)-3-hydroxy-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1257759.png)

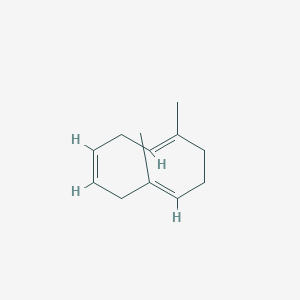
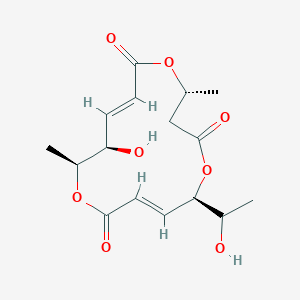
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]phenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1257768.png)